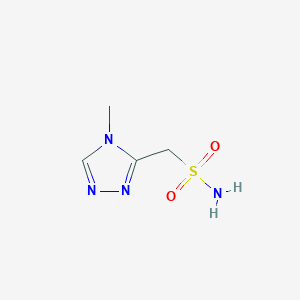

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

Description

Properties

Molecular Formula |

C4H8N4O2S |

|---|---|

Molecular Weight |

176.20 g/mol |

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C4H8N4O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |

InChI Key |

KZGAFRUHGNNNCO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfur-Containing Triazole Derivatives

a. 4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Structure : Differs by replacing methanesulfonamide with a decylthio (-S-C₁₀H₂₁) group and morpholine moiety.

- Properties : The decylthio chain enhances lipophilicity, while morpholine improves solubility. Used in topical formulations (liniments) due to stability in corn oil and milk thistle matrices .

- Application : Demonstrates compatibility with excipients, suggesting formulation advantages over polar sulfonamides.

b. 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione

- Structure : Features dual triazole rings linked via a sulfanyl (-S-) bridge.

- Properties : The sulfanyl group enables π-π stacking interactions in crystal lattices, as observed in related dithiazol derivatives (e.g., 3.555 Å stacking distance) .

- Thermal Stability : Exhibits a melting point of 454 K, indicating higher thermal stability than sulfonamide analogs .

c. AB4 and AB5 Analogs

- Structure : Contain (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl groups linked to benzamide or urea scaffolds.

Triazole Hybrids with Heterocyclic Moieties

a. Benzimidazole-Triazole Hybrids (e.g., 5u–5x)

- Structure : Combine 4-methyl-1,2,4-triazole with benzimidazole and halogenated aryl groups.

- Key Features :

- Activity : Anticandidal properties linked to triazole’s metal-binding capacity, absent in sulfonamide derivatives.

b. 6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane

Pharmaceutical Salts and Formulations

- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride/sulfate

- Structure : Includes isoxazole and pyridine rings, with hydrochloride/sulfate salts.

- Solubility : Salt forms improve aqueous solubility (e.g., hydrochloride: logP ~1.2) compared to neutral sulfonamides .

- Application : Used in stress-related disorders, highlighting CNS permeability achievable with tailored substituents.

Comparative Data Table

Key Research Findings

- Synthetic Routes : Sulfonamide analogs are synthesized via nucleophilic substitution (e.g., p-toluenesulfonyl chloride reactions ), whereas sulfanyl derivatives employ cyclization in basic media .

- Biological Performance : Sulfonamides generally exhibit higher polarity and lower MICs in antimicrobial assays compared to sulfanyl analogs, but lack the thermal stability of crystalline sulfanyl derivatives .

- Structural Insights : X-ray data for dithiazol derivatives reveal π-π stacking distances (~3.55 Å) critical for crystal packing, a feature modifiable in sulfonamides via -SO₂NH₂ interactions .

Biological Activity

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is C₅H₈N₄O₂S, with a molecular weight of approximately 188.21 g/mol. The compound features a triazole ring and a methanesulfonamide group , which enhances its solubility and reactivity. The presence of the methyl group on the triazole ring is believed to increase its biological activity and solubility in various solvents.

Antimicrobial Activity

Research has demonstrated that (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide exhibits antimicrobial properties , particularly against bacterial and fungal pathogens. Its structural similarity to sulfonamides allows it to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is critical as many antibiotics target this pathway.

Comparative Antimicrobial Efficacy

A comparative analysis of similar compounds highlights the potential efficacy of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Fluconazole | Triazole | Antifungal |

| Benzothiadiazole | Heterocyclic | Diuretic and antihypertensive |

| 5-Aminosalicylic Acid | Aromatic amine | Anti-inflammatory |

The unique combination of the triazole ring and methanesulfonamide moiety may enhance its solubility and bioactivity compared to other sulfonamides or triazoles alone.

The antimicrobial activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : Similar to traditional sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.

- Interaction with Biological Targets : Studies indicate that this compound may interact with enzymes involved in folate metabolism due to its structural characteristics. It has shown potential binding affinity with various receptors and enzymes relevant to disease processes.

Research Findings

Recent studies have explored the biological activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide through various methodologies:

Case Study: Antimicrobial Properties

A study investigated the antimicrobial effects of derivatives based on (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide against multiple strains of bacteria. The results indicated significant bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa at varying concentrations . The compound's effectiveness was compared to standard antibiotics like streptomycin.

In Silico Studies

In silico docking studies revealed that (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has potential binding affinities with key proteins involved in pathogen metabolism. For instance, binding energies were recorded at -7.292 kcal/mol for thymidine kinase and -7.221 kcal/mol for thiamin phosphate synthase . These findings suggest a promising avenue for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.